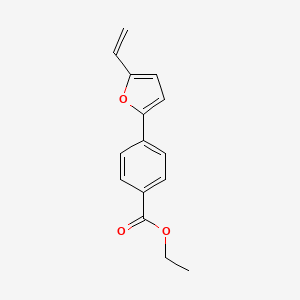
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a chlorine atom at the 5th position and an ethoxy group at the 6th position of the benzimidazole ring. The thione group at the 2nd position adds to its unique chemical properties. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicine and agriculture.
Méthodes De Préparation
The synthesis of 5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl chloroformate.
Formation of Intermediate: The substituted aniline reacts with ethyl chloroformate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the benzimidazole ring.
Introduction of Thione Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and antiparasitic properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and parasitic diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione can be compared with other similar compounds, such as:
2-Benzimidazolethiol: This compound has a similar benzimidazole core but lacks the chlorine and ethoxy substituents.
Triclabendazole: A related compound used in the treatment of liver fluke infections, which also contains a benzimidazole ring with different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
91168-53-5 |
|---|---|
Formule moléculaire |
C9H9ClN2OS |
Poids moléculaire |
228.70 g/mol |
Nom IUPAC |
5-chloro-6-ethoxy-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H9ClN2OS/c1-2-13-8-4-7-6(3-5(8)10)11-9(14)12-7/h3-4H,2H2,1H3,(H2,11,12,14) |
Clé InChI |
NIMXBEKRDNKWDC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(=C1)NC(=S)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



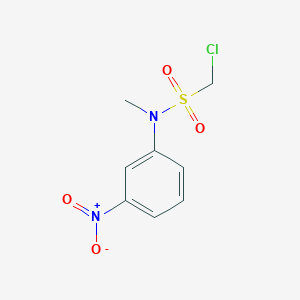
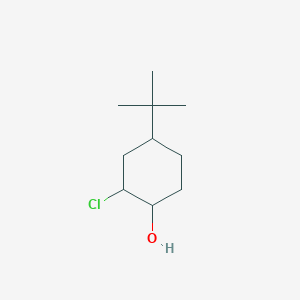
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
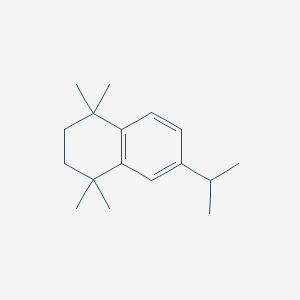
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
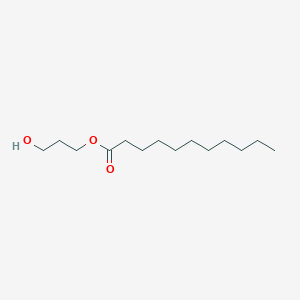
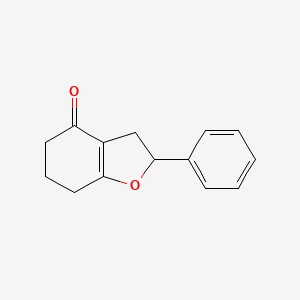
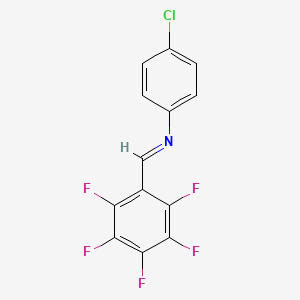
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
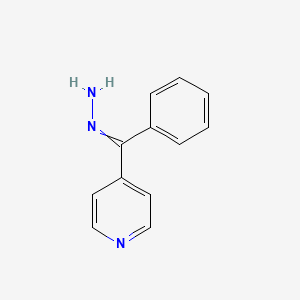
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
